molecular formula C5H13N3O2S B7808454 4-Aminopiperidine-1-sulfonamide

4-Aminopiperidine-1-sulfonamide

Cat. No. B7808454
M. Wt: 179.24 g/mol
InChI Key: LFWVHNUWSZWUMH-UHFFFAOYSA-N
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Description

4-Aminopiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C5H13N3O2S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Complexation with Metal Ions : Tosylated 4-aminopyridine, a compound closely related to 4-Aminopiperidine-1-sulfonamide, has been synthesized and its complexation with Ni(II) and Fe(II) ions studied. This research is significant for understanding the role of such compounds in pharmaceutical and chemical industries due to their potential biological and catalytic properties (Orie, Duru, & Ngochindo, 2021).

  • Inhibitory Activity Against Carbonic Anhydrase Isoforms : Novel acridine and bis acridine sulfonamides, derived from this compound, have been investigated as inhibitors of the metalloenzyme carbonic anhydrase, particularly the cytosolic isoforms hCA I, II, and VII. This research is significant in the medicinal chemistry field for understanding the inhibition mechanisms of these enzymes (Ulus et al., 2013).

  • Development of Chemokine CCR5 Antagonists : 4-Aminopiperidine derivatives have been explored as potent chemokine CCR5 antagonists, which are useful in treating HIV infection and autoimmune and inflammatory diseases. This research highlights the therapeutic potential of these compounds in managing such diseases (Expert Opinion on Therapeutic Patents, 2003).

  • Synthesis of Novel Sulfonamide Drugs : Research into the synthesis of novel sulfonamides, including those formed by the reaction of tosylated 4-aminopiperidine derivatives, has been conducted. These studies are crucial for developing new antimicrobial and anti-inflammatory agents (Hussain et al., 2022).

  • Anticancer and Antiviral Properties : Sulfonamides, including those derived from this compound, have been identified as possessing substantial antitumor and antiviral activities. These findings are crucial for the development of new pharmacological agents in cancer and viral infection treatments (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

properties

IUPAC Name

4-aminopiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4,6H2,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWVHNUWSZWUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.